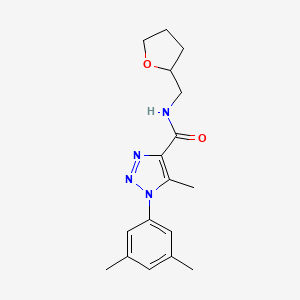

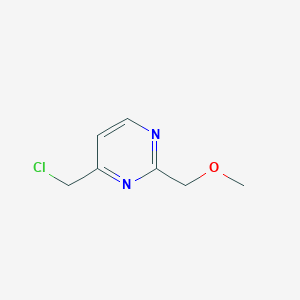

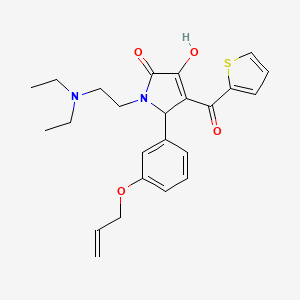

![molecular formula C23H17FN4OS2 B2593404 3-((5-((2-氟苄基)硫代)-4-苯基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮 CAS No. 847402-29-3](/img/structure/B2593404.png)

3-((5-((2-氟苄基)硫代)-4-苯基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their importance in the search for new antimycobacterial agents . They are often combined with various triazoles .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are typically synthesized using a multi-step reaction method . For instance, benzo[d]imidazo[2,1-b]thiazole carboxamide analogues are synthesized in combination with piperazine and various 1,2,3 triazoles .科学研究应用

Pharmaceutical Research

This compound is structurally related to various heterocyclic compounds that exhibit pharmacological activities. Its core structure is similar to that of molecules used in the synthesis of drugs for treating diabetes, such as ipragliflozin . Therefore, it could be explored for its potential as an intermediate in the synthesis of new antidiabetic medications.

Organic Synthesis

The presence of multiple reactive functional groups like the thioether and triazole makes this compound a valuable intermediate in organic synthesis. It can be used to create complex molecules through reactions such as S-alkylation or azide-alkyne cycloaddition .

Material Science

Compounds with benzothiazole and triazole rings are known for their applications in material science, particularly in the development of novel polymers and coatings with enhanced properties like thermal stability and chemical resistance .

作用机制

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one interacts with its targets by binding to the active site of the quorum sensing system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate various behaviors. By inhibiting these pathways, the compound can disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .

Result of Action

The result of the action of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is the inhibition of quorum sensing in bacteria . This can lead to a reduction in bacterial virulence and biofilm formation, potentially making the bacteria less harmful .

Action Environment

The action, efficacy, and stability of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host environment can all impact the effectiveness of the compound . .

属性

IUPAC Name |

3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRFTRUHZYWXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

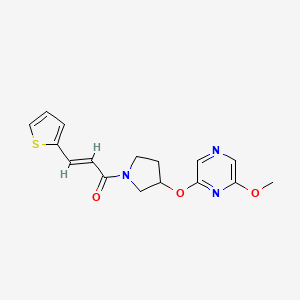

![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

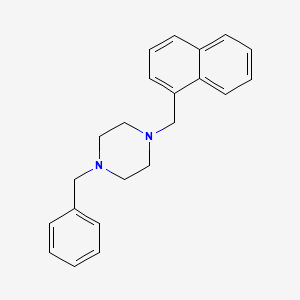

![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)

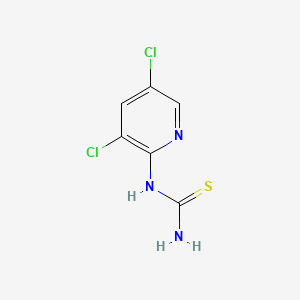

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)